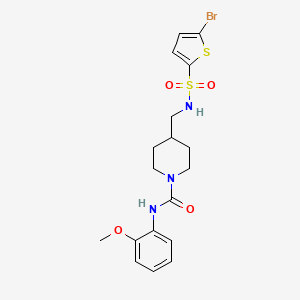![molecular formula C14H20N6O4 B2482490 Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate CAS No. 2034547-89-0](/img/structure/B2482490.png)
Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine moiety, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its rings . The triazole ring, which contains two carbon and three nitrogen atoms, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[4,3-a]pyrazine moiety, along with an ethoxy group and a ureido group attached to it. The exact structure would need to be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Triazolo[4,3-a]pyrazine derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. These could include properties such as melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound is a derivative of triazolo[4,3-a]pyrazine, which has been found to have significant antibacterial activity . In particular, some derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antimicrobial Agents
Infectious diseases pose a major challenge to human health, and there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Triazolo[4,3-a]pyrazine derivatives, including the compound , could potentially be used in the development of these new agents .
Drug Discovery
The 1,2,4-triazole motif, which is part of the structure of this compound, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . This suggests that this compound could potentially be used in drug discovery .
Coordination Chemistry
1,2,4-triazoles, including the compound , are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .
Materials Science
In addition to its potential applications in drug discovery, the 1,2,4-triazole scaffold in this compound is also important in materials science . It has been used in the synthesis of various materials, including those with potential applications in electronics and medicine .
Synthesis of Other Compounds
This compound can also be used as a precursor in the synthesis of other compounds . For example, it has been used in the synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazole-derived esters .
Wirkmechanismus
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus, like the one , have been associated with antibacterial activities . They are prone to interact with various enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This interaction with its targets can lead to changes in the biological system, potentially leading to its observed effects.
Biochemical Pathways
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities . This suggests that they may affect pathways related to bacterial growth and proliferation.
Result of Action
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities , suggesting that they may have an effect at the molecular and cellular level that inhibits bacterial growth and proliferation.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-3-23-11(21)5-6-16-14(22)17-9-10-18-19-12-13(24-4-2)15-7-8-20(10)12/h7-8H,3-6,9H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWDRWHKCUQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

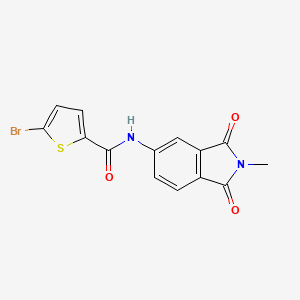

![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)
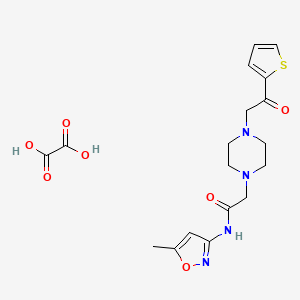
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)
![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)

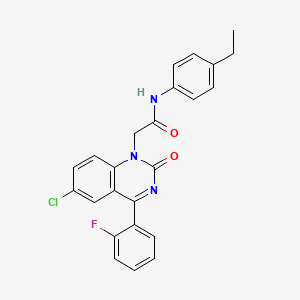
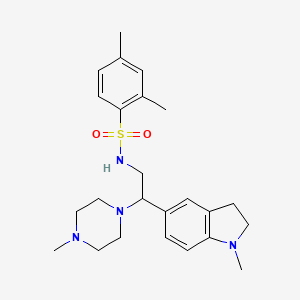
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)
